molecular formula C10H13ClN2O2 B2609658 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride CAS No. 2361645-75-0

4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride

Cat. No.: B2609658
CAS No.: 2361645-75-0
M. Wt: 228.68
InChI Key: ZLISERZSFFZNAS-UHFFFAOYSA-N
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Description

4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride is a heterocyclic compound that features a piperidinone and pyridinone moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperidinone and pyridinone rings in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-piperidone with 2-chloropyridine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one is unique due to the combination of piperidinone and pyridinone rings in its structure. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and application .

Properties

IUPAC Name

4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c13-9-2-5-12(6-3-9)8-1-4-11-10(14)7-8;/h1,4,7H,2-3,5-6H2,(H,11,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLISERZSFFZNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC(=O)NC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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